molecular formula C8H6N2O B13100399 5-(Furan-2-yl)pyrimidine CAS No. 63558-71-4

5-(Furan-2-yl)pyrimidine

Cat. No.: B13100399
CAS No.: 63558-71-4
M. Wt: 146.15 g/mol
InChI Key: SIPOYUWCPURHBA-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, which undergoes heterocyclization to form the desired pyrimidine derivative . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or acetonitrile, and may require the presence of a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Furan-2-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)pyrimidine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of thymidine kinase in herpes simplex virus, where it competes with the natural substrate and prevents viral replication . The molecular targets and pathways involved often include key enzymes or receptors in the biological system being studied.

Comparison with Similar Compounds

    5-(Thien-2-yl)pyrimidine: Similar structure with a thiophene ring instead of a furan ring.

    2-(Furan-2-yl)pyrimidine: Substitution at the 2-position instead of the 5-position.

    5-(Furan-2-yl)-2,4-diaminopyrimidine: Additional amino groups at the 2- and 4-positions.

Uniqueness: 5-(Furan-2-yl)pyrimidine is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

63558-71-4

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

5-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H6N2O/c1-2-8(11-3-1)7-4-9-6-10-5-7/h1-6H

InChI Key

SIPOYUWCPURHBA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=CN=C2

Origin of Product

United States

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